2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-8-3-2-4-11-12(8)18-16(24-11)20-14(22)10-7-23-15(17-10)19-13(21)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,17,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOLCLBVQQEPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide is a compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a cyclopropanecarboxamide moiety, an oxazole ring, and a benzo[d]thiazole derivative, which are significant for its biological properties.
Antimicrobial Activity
Research indicates that derivatives of oxazole and thiazole exhibit notable antimicrobial properties. A study evaluating various oxazole derivatives found that compounds similar to this compound demonstrated effective minimum inhibitory concentrations (MICs) against several pathogens, including:
| Pathogen | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Escherichia coli | 3.2 |
These results suggest that the compound may possess significant antifungal and antibacterial properties, warranting further investigation into its mechanisms of action and efficacy compared to standard treatments like ampicillin and fluconazole .
Anticancer Potential
The anticancer activity of compounds containing oxazole and thiazole rings has been documented extensively. The mechanism often involves the inhibition of key pathways in cancer cell proliferation. For instance, compounds similar to this compound have shown promise in inhibiting the Wnt/β-catenin signaling pathway, which is crucial for cancer progression .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial effects of various oxazole derivatives.
- Method : Synthesis of substituted oxazoles followed by testing against Staphylococcus aureus and E. coli.
- Results : Compounds showed significant growth inhibition compared to amoxicillin.
- : The study highlighted the potential of oxazole derivatives as effective antimicrobial agents .
-
Anticancer Activity in Cell Lines :
- Objective : To assess the cytotoxic effects of thiazole-containing compounds.
- Method : Testing on various cancer cell lines including breast and colon cancer.
- Results : The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity.
- : Suggests potential for development as a chemotherapeutic agent .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Functional Group Impact on Activity
- Target Compound : The 4-methylbenzo[d]thiazole group may enhance lipophilicity and membrane permeability compared to Compound 74’s 4-methoxyphenyl-thiazole motif, which introduces polar methoxy interactions .
- Etaconazole : The triazole and dichlorophenyl groups are critical for antifungal activity via cytochrome P450 inhibition, a mechanism distinct from the target compound’s presumed kinase-targeting role .
- Compound 74 : The benzodioxole and pyrrolidine substituents suggest a focus on central nervous system targets, contrasting with the target compound’s simpler benzothiazole-oxazole framework .
Pharmacokinetic and Physicochemical Properties
- Cyclopropane Derivatives: The cyclopropane ring in the target compound and Compound 74 improves metabolic stability compared to non-cyclopropane analogs, as seen in pesticide derivatives like propiconazole .
- Solubility : The target compound’s oxazole and benzothiazole groups may reduce aqueous solubility relative to Compound 74’s benzodioxole and methoxyphenyl motifs, which introduce hydrogen-bonding sites.
Research Findings and Implications
- Structural-Activity Relationship (SAR) : Substitutions on the benzothiazole/oxazole rings (e.g., methyl vs. methoxy) significantly alter target selectivity. For example, dichlorophenyl groups in pesticides prioritize hydrophobic interactions, whereas methoxy groups in medicinal compounds favor polar binding pockets .
- Synthetic Feasibility: The target compound’s synthesis likely follows amide coupling protocols similar to Compound 74, as described in (e.g., cyclopropanecarboxylic acid derivatives reacting with aminothiazoles) .
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing 2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically including:
- Cyclopropane Carboxamide Formation: Cyclopropanecarbonyl chloride is coupled with an oxazole intermediate under Schotten-Baumann conditions (e.g., using a base like triethylamine in dichloromethane) .
- Oxazole-Thiazole Coupling: A Suzuki-Miyaura or Ullmann coupling may link the oxazole and benzothiazole moieties, requiring palladium catalysts and optimized temperatures (e.g., 80–100°C in DMF) .
- Final Amidation: Carboxylic acid activation (e.g., using EDCI/HOBt) facilitates amide bond formation between the cyclopropane and thiazole units .
Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography.
How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Analytical techniques include:
- NMR Spectroscopy: H and C NMR confirm the presence of cyclopropane protons (δ 1.2–1.5 ppm), oxazole/benzothiazole aromatic signals, and carboxamide NH peaks (δ 8.5–10 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with sulfur and nitrogen content .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves the hybrid thiazole-oxazole-cyclopropane architecture .
What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Profiling: Cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition: Fluorescence-based kinase or protease assays (e.g., EGFR, COX-2) to identify molecular targets .
Advanced Research Questions
How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC values) may arise from:
- Assay Conditions: Differences in cell culture media, serum content, or incubation time. Standardize protocols using CLSI guidelines .
- Structural Variants: Trace impurities or stereochemical variations (e.g., oxazole vs. oxadiazole regioisomers). Validate purity via HPLC (>95%) and re-synthesize ambiguous batches .
- Target Polymorphism: Genetic variations in enzyme isoforms (e.g., EGFR mutations). Use isogenic cell lines or recombinant proteins for comparative studies .
What computational strategies optimize its binding affinity for therapeutic targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., benzothiazole stacking in kinase ATP pockets). Prioritize residues (e.g., hinge region Lys/Met) for mutagenesis validation .
- QSAR Modeling: Develop 3D-QSAR models with steric/electronic descriptors (e.g., Hammett σ, LogP) to predict activity cliffs. Validate with synthesized analogs .
- Free Energy Perturbation (FEP): Simulate cyclopropane ring substitutions (e.g., fluorine vs. methyl) to calculate ΔΔG binding energies .
How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
Methodological Answer:
- Metabolic Stability Assays: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. High clearance (>50% depletion in 30 min) suggests CYP-mediated oxidation .
- CYP Inhibition Screening: Fluorescent probes (e.g., CYP3A4-benzyloxyquinoline) assess competitive/non-competitive inhibition. IC < 1 µM indicates risk of drug-drug interactions .
- Reactive Metabolite Trapping: Glutathione (GSH) adduct formation (LC-MS/MS) identifies electrophilic intermediates from cyclopropane ring opening .
Data Contradiction Analysis
Why do some studies report potent anticancer activity while others show negligible effects?
Critical Analysis:
- Cell Line Heterogeneity: Sensitivity varies with genetic background (e.g., p53 status in MCF-7 vs. MDA-MB-231). Perform pan-cancer screens and correlate with genomic databases (e.g., CCLE) .
- Off-Target Effects: Transcriptomic profiling (RNA-seq) may reveal unintended pathways (e.g., ROS generation). Validate via siRNA knockdown or chemical inhibitors .
- Solubility Limitations: Poor aqueous solubility (<10 µM) can artificially reduce efficacy. Reformulate with co-solvents (e.g., DMSO/PEG) or nanoencapsulation .
Methodological Best Practices
- Synthetic Reproducibility: Document reaction atmospheres (N/Ar), catalyst lots, and solvent grades to minimize batch variability .
- Biological Triangulation: Combine in vitro, ex vivo (e.g., patient-derived organoids), and in vivo (rodent xenografts) models for robust validation .
- Data Transparency: Share raw NMR/MS files and crystallization parameters in supplementary materials to enable peer verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
